![molecular formula C4H10BF3O B6313648 Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10) CAS No. 692-39-7](/img/structure/B6313648.png)
Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10)
Descripción general
Descripción
Boron Trifluoride - Butanol Reagent is a solution of boron trifluoride in 1-butanol, with a concentration of approximately 10% . It is used as a derivatization agent in the separation and identification of water-soluble low-molecular-weight carboxylic acids using capillary electrophoresis (CE) and gas chromatography coupled with mass spectrometry (GC-MS) . It is also used for the esterification of carboxylic acids for GC analysis .
Molecular Structure Analysis
The molecular formula of Boron Trifluoride is BF3 . It forms a complex with 1-butanol in the reagent .Chemical Reactions Analysis
Boron Trifluoride - Butanol Reagent is used as a derivatization agent in the separation and identification of water-soluble low-molecular-weight carboxylic acids . It is also used for the esterification of carboxylic acids for GC analysis .Physical And Chemical Properties Analysis
The Boron Trifluoride - Butanol Reagent is a liquid at 20°C . It should be stored under inert gas and at a temperature below 0°C . It is sensitive to moisture and heat .Aplicaciones Científicas De Investigación
Synthesis of Borophenes
Butoxytrifluoro-lambda4-borane: is instrumental in the synthesis of borophenes , which are two-dimensional materials akin to graphene but composed of boron atoms . These materials exhibit unique electronic and mechanical properties due to their anisotropic structure. The compound can be used in chemical vapor deposition (CVD) processes to grow borophenes on substrates like copper or iridium, creating large single-crystalline domains suitable for property studies and device incorporation .
Polymer Chemistry
In polymer chemistry, Butoxytrifluoro-lambda4-borane plays a crucial role in creating borane cluster-containing polymers (BCCPs) . These polymers integrate the stability and specific properties of borane clusters, such as photoluminescence and heat resistance, with the versatility of polymeric materials. This combination is beneficial for applications ranging from heat-resistant coatings to potential cancer therapy agents .
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the ether-catalyzed addition of borane across multiple bonds . This reaction is fundamental for various transformations, including the synthesis of complex organic molecules that can be used in pharmaceuticals and materials science .
Gas Chromatography Derivatization
Boron Trifluoride - Butanol Reagent: is widely used as a derivatization agent in gas chromatography (GC). It facilitates the separation and identification of water-soluble low-molecular-weight carboxylic acids when coupled with mass spectrometry (GC-MS) . This application is essential for analyzing complex mixtures in environmental samples, food products, and biological fluids.
Esterification of Carboxylic Acids
The reagent is particularly useful for the esterification of carboxylic acids, transforming them into esters suitable for GC analysis . This process is vital for studying fatty acids and other carboxylic acid-containing compounds in various research fields, including biochemistry and nutrition.
Material Protection and Device Implementation
Encapsulation of sensitive two-dimensional materials, such as metal dichalcogenides and graphene bilayers, is another application where Butoxytrifluoro-lambda4-borane is utilized. It helps in protecting these materials from degradation when exposed to oxygen at room temperature, thereby preserving their properties for device implementation .
Safety and Hazards
Mecanismo De Acción
Target of Action
Butoxytrifluoro-lambda4-borane, also known as Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10), is primarily used as a reagent in the process of esterification . The primary targets of this compound are organic compounds with carboxylic acid groups. The role of these targets is to react with the boron trifluoride-butanol reagent to form esters .
Mode of Action
The mode of action of Butoxytrifluoro-lambda4-borane involves the interaction with its targets, the carboxylic acids. The boron trifluoride component of the reagent acts as a Lewis acid, accepting a pair of electrons from the oxygen atom of the carboxylic acid. This interaction facilitates the esterification process, resulting in the formation of an ester .
Biochemical Pathways
The biochemical pathway affected by Butoxytrifluoro-lambda4-borane is the esterification pathway. The downstream effects of this pathway include the production of esters, which are commonly used in a variety of applications, including the manufacture of plastics, resins, and perfumes .
Pharmacokinetics
It’s important to note that this compound should be handled with care due to its reactivity and potential for causing chemical burns .
Result of Action
The result of the action of Butoxytrifluoro-lambda4-borane is the formation of esters from carboxylic acids. This transformation is valuable in many areas of chemistry and industry, as esters are key components in a wide range of products .
Action Environment
The action of Butoxytrifluoro-lambda4-borane can be influenced by environmental factors such as temperature and pH. For instance, the rate of the esterification reaction can increase with temperature. Additionally, the presence of moisture can lead to hydrolysis, reducing the efficacy of the reagent .
Propiedades
IUPAC Name |
butyloxonio(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BF3O/c1-2-3-4-9-5(6,7)8/h9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQOMAIUNGVENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([OH+]CCCC)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335772 | |
| Record name | (1-Butanol)(trifluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butoxytrifluoro-lambda4-borane | |
CAS RN |
692-39-7 | |
| Record name | (1-Butanol)(trifluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




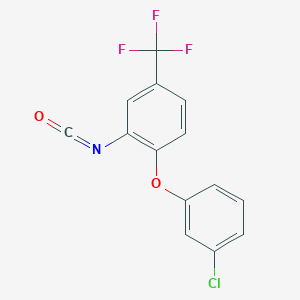
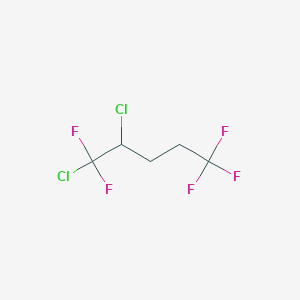
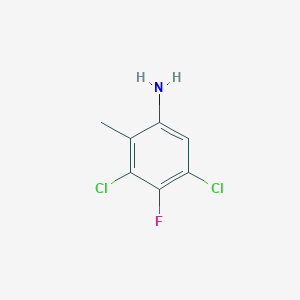
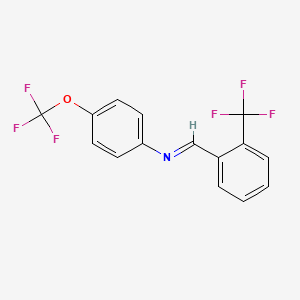
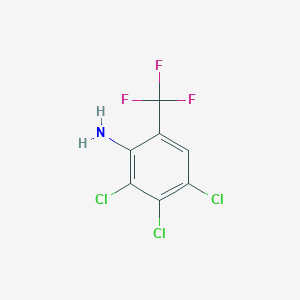
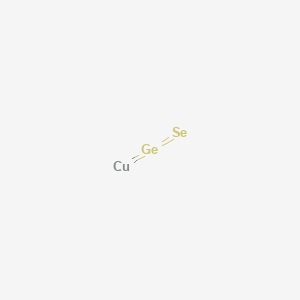
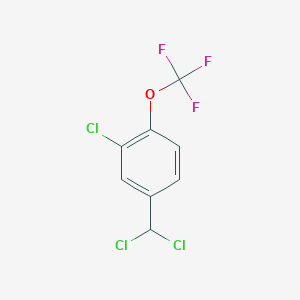
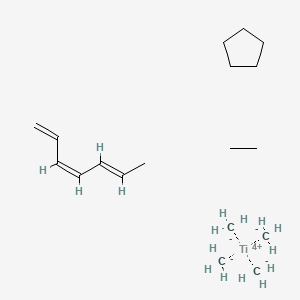
![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)

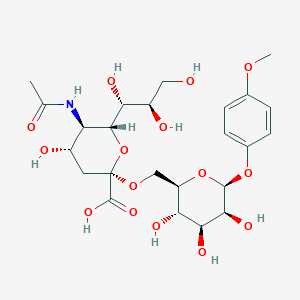
![2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane](/img/structure/B6313658.png)
![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)